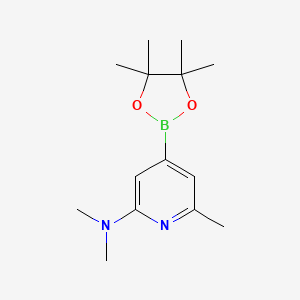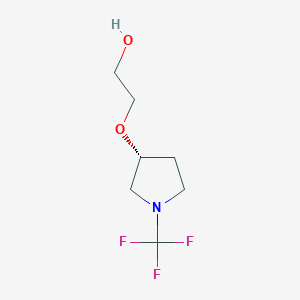![molecular formula C14H18BrNO2 B13962222 2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide is an organic compound that features a bromine atom, an acetamide group, and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the brominated intermediate with acetic anhydride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrahydropyran ring and the acetamide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydropyran ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the acetamide group.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield primary amines or alcohols.
科学的研究の応用
2-Bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its structural features.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the acetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity.
類似化合物との比較
2-(4-Bromophenoxy)tetrahydropyran: This compound also contains a bromine atom and a tetrahydropyran ring but differs in the position and nature of the substituents.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but with a different alkyl chain length.
4-Bromotetrahydropyran: Contains a bromine atom directly attached to the tetrahydropyran ring.
Uniqueness: 2-Bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide is unique due to the presence of both the acetamide group and the tetrahydropyran ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
特性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC名 |
2-bromo-N-[(4-phenyloxan-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H18BrNO2/c15-10-13(17)16-11-14(6-8-18-9-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
InChIキー |
UUONAEMFUGUOON-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(CNC(=O)CBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


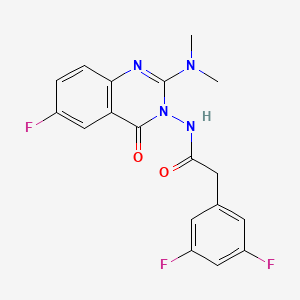
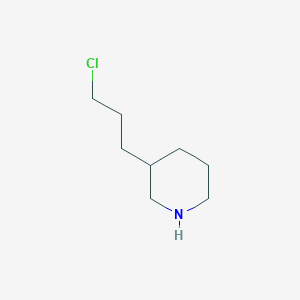
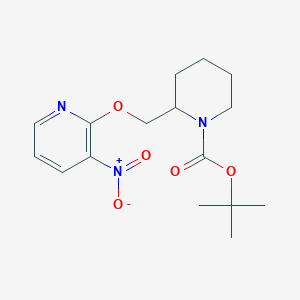
![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
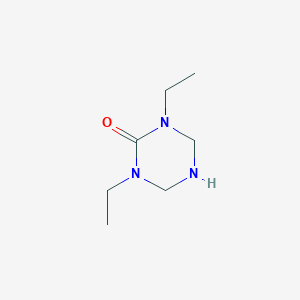
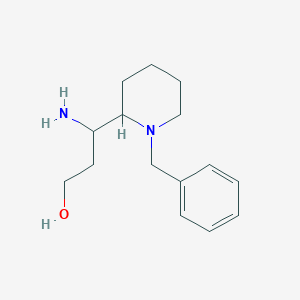
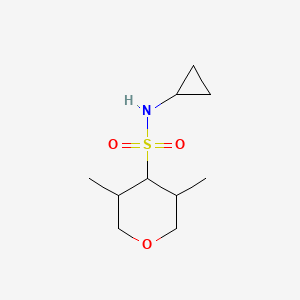
![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
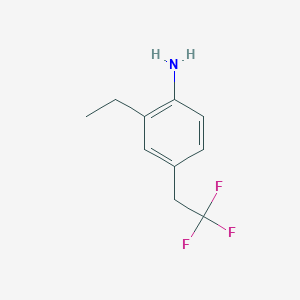
![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
